REACTION_CXSMILES
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[CH3:1][NH2:2].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:5]=1[S:14](Cl)(=[O:16])=[O:15]>>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:5]=1[S:14]([NH:2][CH3:1])(=[O:16])=[O:15]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CN
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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BrC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
BrC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)NC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |